6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

DNA damage response MRN-ATM pathway ATM kinase activation

6-(4-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (commonly referred to as mirin) is a heterocyclic thioxodihydropyrimidinone (molecular formula C₁₀H₈N₂O₂S, MW 220.25 g/mol). It was originally identified in a 10,000-compound forward chemical genetic screen as an inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex, a critical DNA double-strand break sensor and ATM kinase activator.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25g/mol
CAS No. 375834-47-2
Cat. No. B418097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
CAS375834-47-2
Synonyms6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
mirin
Molecular FormulaC10H8N2O2S
Molecular Weight220.25g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)NC(=S)N2)O
InChIInChI=1S/C10H8N2O2S/c13-7-3-1-6(2-4-7)8-5-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15)
InChIKeyWPNGNGKVFAIABV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 375834-47-2): Procurement-Grade Profile of the Historically Reported MRN Complex Inhibitor


6-(4-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (commonly referred to as mirin) is a heterocyclic thioxodihydropyrimidinone (molecular formula C₁₀H₈N₂O₂S, MW 220.25 g/mol) [1]. It was originally identified in a 10,000-compound forward chemical genetic screen as an inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex, a critical DNA double-strand break sensor and ATM kinase activator [2]. The compound has been widely cited as a tool for blocking MRN-dependent ATM activation and Mre11-associated exonuclease activity in DNA damage response research [2]. However, a subsequent structural correction publication demonstrated that the authentic active species may be a regioisomeric thiazolidinone rather than the pyrimidinone scaffold, creating a critical authenticity consideration for procurement [3].

Why 6-(4-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Cannot Be Interchanged with Generic Thiouracils or Unsubstituted Pyrimidinones


Substitution of this compound with generic analogs within the 2-thioxopyrimidinone class is not supported by experimental evidence. The 6-(4-hydroxyphenyl) substituent is a non-negotiable pharmacophoric requirement: in the original screen, the des-hydroxy analog 6-phenyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone (compound 2) demonstrated complete loss of MRN-ATM pathway inhibition at concentrations where the target compound was active [1]. Furthermore, the core pyrimidinone scaffold itself has been challenged: independent synthesis of the assigned pyrimidinone structure yielded a white, biologically inactive product, while the orange-red active compound from the original library was subsequently reassigned as a thiazolidinone regioisomer (Z-5-(4-hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one) [2]. Contemporary MRE11 inhibitors (PFM01, PFM03, PFM39, MU1409, MU147) are structurally distinct N-alkylated or heterocyclic derivatives that exhibit divergent nuclease selectivity profiles (endonuclease vs. exonuclease), meaning they are not functional drop-in replacements for experimental protocols designed around the original mirin pharmacology [3]. These factors collectively mandate compound-specific verification of structural identity and biological activity prior to use.

Quantitative Differentiation Evidence for 6-(4-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Against Closest Analogs and Alternative MRE11 Inhibitors


MRN-Dependent ATM Activation Inhibition: Target Compound vs. 6-Phenyl Des-Hydroxy Analog (Direct Head-to-Head)

In a direct head-to-head comparison within the same study, 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (mirin) inhibited MRN-dependent ATM activation with an IC₅₀ of 12 μM in cell-free Xenopus laevis egg extracts, as measured by ATM autophosphorylation at Ser1981 [1]. By contrast, the closely related des-hydroxy analog 6-phenyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone (compound 2) exhibited no detectable inhibition of DSB-induced ATM activation in the same assay system, demonstrating that the 4-hydroxyphenyl moiety is indispensable for target engagement [1].

DNA damage response MRN-ATM pathway ATM kinase activation

Structural Authenticity: Pyrimidinone Scaffold (CAS 375834-47-2) vs. Authentic Active Thiazolidinone (Z-Mirin)

Independent synthesis of 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one via condensation of thiourea with methyl 4-hydroxybenzoylacetate produced a white crystalline product that completely failed to induce G₂ arrest in MDA-MB-231 cells, whereas the orange-red compound originally obtained from the Chembridge library (subsequently reassigned as Z-5-(4-hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one, compound 3) robustly induced G₂ arrest and inhibited radiation-induced ATM phosphorylation at Ser1981 [1]. The original screening group confirmed that their independently synthesized pyrimidinone was also white and inactive, and that only the thiazolidinone regioisomer recapitulated the originally reported MRN-inhibitory activity [2].

structural correction regioisomer bioactivity authentication

Nuclease Selectivity Profile: Exonuclease Inhibition by Target Compound vs. Endonuclease-Selective PFM01 and PFM03

6-(4-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (mirin) at 100 μM selectively inhibits MRN-associated exonuclease activity without affecting MRE11 endonuclease activity, as demonstrated in assays using purified human MRN complex on radiolabeled DNA substrates [1]. In contrast, the N-alkylated mirin derivatives PFM01 and PFM03 selectively inhibit MRE11 endonuclease activity while sparing exonuclease function. PFM01 inhibits dsDNA end resection in A549 cells with an IC₅₀ of 50–75 μM and does not block exonuclease activity . PFM03 at 50–400 μM specifically inhibits MRE11 endonuclease activity without affecting exonuclease activity [1]. The mirin analog PFM39 shares the exonuclease-selective profile of the target compound [1].

MRE11 nuclease exonuclease selectivity endonuclease selectivity

Cellular Potency and Cytotoxicity Differentiation: Target Compound vs. Next-Generation MRE11 Inhibitors MU1409 and MU147

The target compound has been characterized as a relatively weak MRE11 inhibitor compared to recently developed alternatives. In the 2025 study by Nikulenkov et al., the authors explicitly describe mirin as 'the relatively weak state-of-the-art inhibitor' and report that their newly developed compounds MU147 and MU1409 inhibit MRE11 nuclease 'more specifically and effectively' [1]. MU1409 exhibits an IC₅₀ of 12.1 μM for MRE11 nuclease inhibition in vitro, comparable to mirin's IC₅₀ of 12 μM for ATM activation but with superior selectivity against off-target nucleases MUS81 and EXO1 . MU147 shows an IC₅₀ of 25.3 μM . Importantly, MU1409 was significantly more effective at inhibiting MRE11 exonuclease activity compared to the mirin analog PFM01, with IC₅₀ values of 3.3 μM vs. 36.9 μM respectively in gel-based exonuclease assays . Neither MU147 nor MU1409 impair ATM activation, unlike the target compound which blocks ATM signaling [1].

MRE11 nuclease inhibition cancer cell cytotoxicity inhibitor potency

Radiosensitization Evidence in Glioblastoma and HNSCC: Target Compound vs. ATM-Specific Inhibitors

The target compound has demonstrated radiosensitization activity in multiple cancer cell models distinct from that of ATM-specific inhibitors. In U251, LN229, and LN428 human glioblastoma cell lines, pretreatment with mirin enhanced radiation sensitivity, evidenced by increased G₂/M-phase accumulation, enhanced radiation-induced apoptotic cell death, and persistent γH2AX foci at 24 h post-irradiation indicating impaired DNA double-strand break repair [1]. In HPV-negative head and neck squamous cell carcinoma (HNSCC) cell lines, mirin showed a trend toward radiosensitization regarding cell death, cell cycle distribution, and colony formation, while HPV-positive lines were not sensitized [2]. This contrasts with ATM-selective inhibitors (KU-55933, KU-60019) which target ATM kinase directly rather than upstream MRN complex function [3].

radiosensitization glioblastoma DNA repair inhibition

Evidence-Backed Application Scenarios for 6-(4-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in DNA Repair Research and Radiosensitization Studies


MRN-ATM Pathway Dissection: Upstream Sensor Inhibition Without Direct ATM Kinase Targeting

In cell-free Xenopus egg extract systems or mammalian cell lines, the target compound at 12–100 μM enables specific blockade of MRN-dependent ATM activation while leaving basal ATM kinase activity intact, allowing researchers to distinguish MRN-dependent from MRN-independent ATM functions [1]. This is not achievable with direct ATM catalytic inhibitors (KU-55933, KU-60019). The 6-phenyl des-hydroxy analog serves as a validated negative control compound for these experiments [1].

MRE11 Exonuclease-Specific Inhibition for DNA Repair Pathway Choice Studies

When experimental protocols require selective inhibition of MRE11 exonuclease activity without blocking endonuclease function, the target compound at 100 μM provides exonuclease-selective blockade, whereas PFM01 or PFM03 should be used for endonuclease-selective inhibition [2]. This differential pharmacology is essential for studies investigating how distinct MRE11 nuclease activities direct DSB repair toward homologous recombination versus non-homologous end joining [2].

Radiosensitization of Glioblastoma and HPV-Negative HNSCC Cells

The target compound at 25–100 μM enhances ionizing radiation-induced cell death in glioblastoma cells (U251, LN229, LN428) as measured by clonogenic survival, apoptosis, and persistent DNA damage markers (γH2AX at 24 h) [3]. In HPV-negative HNSCC models, mirin shows a radiosensitization trend, whereas HPV-positive lines are resistant, suggesting a biomarker-stratified application [4]. Procurement for radiosensitization studies should include verification that the supplied material recapitulates published activity.

Synthetic Lethality Screening in BRCA2-Deficient Cancer Models

MRE11 inhibition by the target compound has been shown to be synthetically lethal in combination with BRCA2 deficiency and platinum resistance reversal in ovarian cancer models [5]. However, recent evidence indicates that next-generation inhibitors MU147 and MU1409 achieve more potent and specific MRE11 blockade without ATM pathway disruption, and may be preferred for synthetic lethality studies where sustained MRE11 catalytic inhibition is required [6]. The target compound remains useful as a reference tool for benchmarking newer inhibitors.

Quote Request

Request a Quote for 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.